molecular formula C8H16ClNO2 B1419207 1-Ethylpiperidine-3-carboxylic acid hydrochloride CAS No. 1185293-15-5

1-Ethylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B1419207
CAS No.: 1185293-15-5
M. Wt: 193.67 g/mol
InChI Key: FEHZEROBXJXUCB-UHFFFAOYSA-N
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Description

“1-Ethylpiperidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 . This compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO2.ClH/c1-2-9-5-3-4-7 (6-9)8 (10)11;/h7H,2-6H2,1H3, (H,10,11);1H . This code provides a specific textual representation of the molecule’s structure. For a detailed structural analysis, it would be best to use specialized software that can interpret this InChI code and generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 178-180°C .

Scientific Research Applications

1. Amide Formation Mechanism in Aqueous Media

1-Ethylpiperidine-3-carboxylic acid hydrochloride is studied in the context of amide formation mechanisms in aqueous media. For instance, Nakajima and Ikada (1995) explored the use of ethylenediamine and benzylamine in reactions with carboxylic acids, focusing on the stability and reactivity of carbodiimides like EDC in different pH environments. This research is significant for understanding bioconjugation processes in aqueous media (Nakajima & Ikada, 1995).

2. Carbon-Carbon Bond Formation

Graham, Murphy, and Coates (1999) demonstrated the use of 1-ethylpiperidine derivatives in mediating carbon-carbon bond-forming radical reactions in both aqueous and organic media. Their methods offered an alternative to traditional tributyltin hydride-based methodologies, providing cleaner approaches to radical chemistry (Graham, Murphy, & Coates, 1999).

3. Molecular Structure Studies

Dega-Szafran et al. (2013) analyzed the molecular structures of N-ethylpiperidine betaine hydrate and its complex with squaric acid, revealing insights into hydrogen bond formation and conformation preferences. This study aids in understanding the structural and chemical properties of N-ethylpiperidine compounds (Dega-Szafran et al., 2013).

4. Surface Attachment Chemistry via Carbodiimide Coupling

The carbodiimide coupling reactions on carboxylic acid-functionalized surfaces have been investigated using 1-ethylpiperidine derivatives. Booth et al. (2015) used aminoferrocene as an indicator to optimize conditions for carbodiimide coupling, which is crucial for biosensing and probe DNA surface characterization (Booth et al., 2015).

5. Cellulose Nanocrystal Surface Modification

Akhlaghi, Berry, and Tam (2013) developed a drug delivery system by modifying the surface of cellulose nanocrystal with chitosan oligosaccharide, using 1-ethylpiperidine derivatives in the modification process. This novel approach is significant for biocompatible and biodegradable drug carriers in transdermal delivery applications (Akhlaghi, Berry, & Tam, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-ethylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-9-5-3-4-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHZEROBXJXUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662988
Record name 1-Ethylpiperidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-15-5
Record name 3-Piperidinecarboxylic acid, 1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethylpiperidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperidine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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